molecular formula C11H14N2O4S · C12H23N B612949 N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt CAS No. 7675-57-2

N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt

Cat. No.: B612949
CAS No.: 7675-57-2
M. Wt: 451.63
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Description

N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt: is a chemical compound with the molecular formula C23H37N3O4S and a molecular weight of 451.63 g/mol . It is known for its crystalline powder form and yellow color . This compound is used in various scientific research applications due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
  • N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt
  • N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt

Uniqueness

N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt is unique due to its specific structure, which includes the valine moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds . The presence of the valine side chain can influence the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H14N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)10(11(14)15)12-18-9-6-4-3-5-8(9)13(16)17/h11-13H,1-10H2;3-7,10,12H,1-2H3,(H,14,15)/t;10-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHCLWIWCGYKF-CICJTZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-57-2
Record name L-Valine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7675-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Nitrophenyl)thio)-L-valine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2-nitrophenyl)thio]-L-valine, compound with dicyclohexylamine (1:1)
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